

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-cyclobutylideneacetate

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Compound of Interest

Compound Name: Ethyl 2-cyclobutylideneacetate

Cat. No.: B1317099

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Introduction

Ethyl 2-cyclobutylideneacetate is an unsaturated ester with a unique structural motif featuring an exocyclic double bond adjacent to a cyclobutane ring. This arrangement confers specific reactivity and physical properties that make it a valuable building block in organic synthesis. Its utility spans from the construction of complex carbocyclic frameworks to the synthesis of novel pharmaceutical intermediates. This technical guide provides a comprehensive overview of the chemical properties, spectroscopic data, and synthesis of **Ethyl 2-cyclobutylideneacetate**, intended to serve as a resource for researchers in synthetic and medicinal chemistry.

Chemical and Physical Properties

Ethyl 2-cyclobutylideneacetate is a colorless liquid at room temperature. Its core structure consists of an ethyl ester functionality conjugated with a cyclobutylidene group. This conjugation influences the electronic and steric environment of the molecule, dictating its reactivity.

Property	Value	Reference
Molecular Formula	C ₈ H ₁₂ O ₂	
Molecular Weight	140.18 g/mol	
CAS Number	27741-65-7	
Boiling Point	128-130 °C (at 2 Torr)	
Density (Predicted)	1.124 ± 0.06 g/cm ³	
Appearance	Colorless to light yellow liquid	
Storage Temperature	2-8°C	

Solubility: While specific quantitative solubility data is not readily available, based on its chemical structure as an ester with a significant hydrocarbon component, **Ethyl 2-cyclobutylideneacetate** is expected to be soluble in common organic solvents such as tetrahydrofuran (THF), diethyl ether, ethyl acetate, and chlorinated solvents. Its solubility in water is expected to be low.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **Ethyl 2-cyclobutylideneacetate**. The following tables summarize the key experimental and predicted spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The following data has been reported:

¹H NMR (500 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
5.58	m	-	=CH
4.13	q	7.1	-OCH ₂ CH ₃
3.15-3.12	m	-	Ring CH ₂
2.85-2.82	m	-	Ring CH ₂
2.12-2.06	m	-	Ring CH ₂
1.26	t	7.1	-OCH ₂ CH ₃

¹³C NMR (125 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
167.60	C=O
166.60	=C(ring)
112.38	=CH
59.53	-OCH ₂ CH ₃
33.81	Ring CH ₂
31.43	Ring CH ₂
18.21	Ring CH ₂
14.25	-OCH ₂ CH ₃

Infrared (IR) Spectroscopy (Predicted)

While an experimental IR spectrum is not available in the searched literature, the characteristic absorption bands can be predicted based on the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2950-2850	Medium-Strong	C-H (sp ³ and sp ²) stretching
~1715-1730	Strong	C=O (ester) stretching
~1650	Medium	C=C stretching
~1250-1150	Strong	C-O (ester) stretching

Mass Spectrometry (MS) (Predicted)

An experimental mass spectrum is not readily available. However, the expected fragmentation pattern under electron ionization (EI) can be predicted. The molecular ion peak (M⁺) would be observed at m/z = 140. Key fragmentation pathways would likely involve:

- Loss of the ethoxy group (-OCH₂CH₃): Resulting in a fragment at m/z = 95.
- Loss of an ethyl radical (-CH₂CH₃): Resulting in a fragment at m/z = 111.
- McLafferty rearrangement: If sterically feasible, this could lead to characteristic fragments.
- Cleavage of the cyclobutane ring: This would produce a series of smaller fragments.

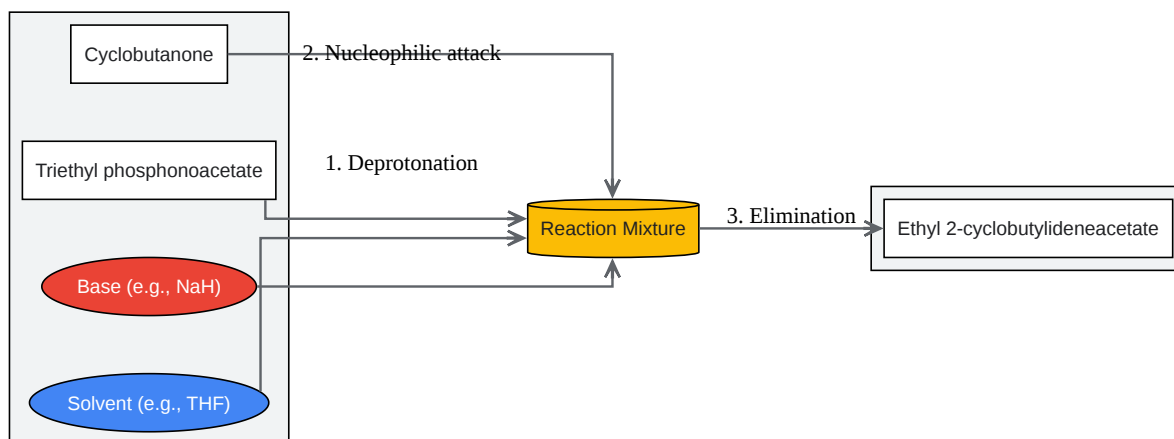
Experimental Protocols: Synthesis of Ethyl 2-cyclobutylideneacetate

The synthesis of **Ethyl 2-cyclobutylideneacetate** is most commonly achieved via olefination reactions of cyclobutanone. The Horner-Wadsworth-Emmons reaction is a particularly effective method.

Horner-Wadsworth-Emmons Reaction

This reaction utilizes a phosphonate-stabilized carbanion to react with a ketone, in this case, cyclobutanone, to form the desired alkene.

Reaction Scheme:



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Figure 1. Synthesis of **Ethyl 2-cyclobutylideneacetate** via Horner-Wadsworth-Emmons reaction.

Detailed Protocol:

- Preparation of the Ylide:
 - In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF) is prepared under a nitrogen atmosphere.
 - The suspension is cooled to 0 °C in an ice bath.
 - Triethyl phosphonoacetate (1.1 equivalents) is added dropwise to the stirred suspension via the dropping funnel.

- After the addition is complete, the reaction mixture is stirred at 0 °C for 30 minutes, during which time the formation of the phosphonate ylide occurs.
- Reaction with Cyclobutanone:
 - A solution of cyclobutanone (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0 °C.
 - The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of cyclobutanone.
- Work-up and Purification:
 - The reaction is quenched by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
 - The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
 - The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure.
 - The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure **Ethyl 2-cyclobutylideneacetate**.

Safety and Handling

Ethyl 2-cyclobutylideneacetate is classified as a hazardous substance. It is harmful if swallowed. Standard laboratory safety precautions should be observed when handling this compound. This includes wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The compound should be handled in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

Ethyl 2-cyclobutylideneacetate is a versatile synthetic intermediate with well-defined chemical and physical properties. The spectroscopic data provided in this guide, particularly the

experimental NMR data, serve as a reliable reference for its characterization. The detailed Horner-Wadsworth-Emmons reaction protocol offers a practical and efficient method for its synthesis. This technical guide provides foundational information for researchers and professionals engaged in the synthesis and application of novel organic molecules.

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